Stereochemical Configuration: (R)-Isomer vs. (S)-Isomer (CAS 2512195-95-6) – Chirality Criticality for Linezolid Synthesis
The target compound bears the (R)-configuration at the 2-hydroxypropyl carbon, which is mechanistically required to ultimately install the (S)-configuration at the C-5 position of the oxazolidinone ring in linezolid. The (S)-enantiomer (CAS 2512195-95-6) is a distinct compound that, if carried through the same synthetic sequence, would produce (R)-linezolid, the enantiomer lacking clinically meaningful antibacterial activity [1]. While both enantiomers share the same molecular formula (C₂₁H₂₂FN₃O₄) and molecular weight (399.42 g/mol), their chiroptical properties and downstream stereochemical outcomes are non-interchangeable. The patent literature explicitly designates the (R)-phthalimido intermediate as the required precursor for the carbonylation step yielding (S)-phthalimido oxazolidinone [1].
| Evidence Dimension | Stereochemical configuration at 2-hydroxypropyl carbon |
|---|---|
| Target Compound Data | (R)-configuration (CAS 874340-08-6) |
| Comparator Or Baseline | (S)-configuration (CAS 2512195-95-6); racemic mixture also available commercially |
| Quantified Difference | Not quantifiable as a numerical difference; the stereochemical divergence results in opposite enantiomers of the final drug substance. No direct enantiomeric excess comparison study was identified in the retrieved literature. |
| Conditions | Synthetic pathway defined in U.S. Patent 7,429,661: reaction of N-[3-chloro-2-(R)-hydroxypropyl]-3-fluoro-4-morpholinyl aniline with potassium phthalimide [1]. |
Why This Matters
Procurement of the incorrect enantiomer leads to synthesis of the inactive linezolid enantiomer, making stereochemical identity a critical specification for intermediate sourcing.
- [1] K.V.S.R. Krishna Reddy et al., 'Intermediates for linezolid and related compounds,' U.S. Patent 7,429,661, issued September 30, 2008. View Source
